1-Benzyl-3-tert-butylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-tert-butylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-12(2,3)14-11(15)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTDXTUGGXRDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350276 | |
| Record name | ST056035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14327-01-6 | |
| Record name | ST056035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural and Conformational Analysis
Single Crystal X-ray Diffraction Studies of Thiourea (B124793) Derivatives
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information on the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and details of the crystal lattice. For thiourea derivatives, these studies are crucial for understanding how different substituents influence molecular shape and solid-state packing.
Molecular Conformations and Torsional Dynamics
The conformation of N,N'-disubstituted thioureas is primarily defined by the torsion angles around the C-N bonds of the thiourea core. The presence of bulky groups like benzyl (B1604629) and tert-butyl on the nitrogen atoms of 1-benzyl-3-tert-butylthiourea will induce significant steric hindrance, dictating the spatial orientation of these substituents.
In related structures, such as 1-benzyl-3-(2-furoyl)thiourea, the thiourea plane and the aromatic rings adopt specific dihedral angles to minimize steric clash. For instance, the angle between the benzene (B151609) ring and the thiourea plane in this analogue is 86.67 (19)°. nih.gov A similar perpendicular orientation of the benzyl group's phenyl ring relative to the central N-C(S)-N plane is expected in this compound. The tert-butyl group, due to its tetrahedral geometry, will also adopt a staggered conformation to minimize steric interactions.
The key torsional angles that define the molecular shape are:
Aryl-C-N-C: This torsion angle describes the orientation of the benzyl group relative to the thiourea backbone.
The dynamic interplay between these rotations, governed by the energetic landscape of steric and electronic effects, defines the molecule's preferred low-energy conformation.
Intramolecular Interactions Governing Molecular Architecture
Intramolecular hydrogen bonds play a significant role in stabilizing the conformation of many thiourea derivatives. researchgate.net These interactions typically form a six-membered ring, which enhances the planarity of that molecular fragment. nih.gov For example, in acylthiourea derivatives where a carbonyl group is present, a strong N–H•••O intramolecular hydrogen bond is commonly observed. nih.govresearchgate.net
In the case of this compound, which lacks a carbonyl group, the potential for strong intramolecular hydrogen bonding is reduced. However, weaker C–H•••S or C–H•••N interactions might occur, where a hydrogen atom from the benzyl or tert-butyl group interacts with the sulfur or a nitrogen atom of the thiourea core. nih.gov These non-classical hydrogen bonds, while weaker, can contribute to stabilizing a particular molecular conformation in the solid state. nih.gov
Supramolecular Assembly and Crystal Engineering Principles
The study of how molecules assemble in the solid state is known as crystal engineering. For thiourea derivatives, the primary driving forces for supramolecular assembly are intermolecular hydrogen bonds and other non-covalent interactions. These interactions dictate the crystal packing and, consequently, the material's macroscopic properties.
Intermolecular Hydrogen Bonding Networks (N-H•••S, C-H•••S, N-H•••O)
The thiourea moiety is an excellent hydrogen-bonding motif, possessing both N-H donor groups and a sulfur acceptor atom. The most common and robust intermolecular interaction in thiourea crystal structures is the N–H•••S hydrogen bond. This interaction frequently leads to the formation of centrosymmetric dimers, creating a characteristic ring motif denoted as R²₂(8) in graph-set notation. These dimers can then serve as building blocks for constructing higher-order structures like chains or sheets. researchgate.net
In addition to the primary N–H•••S interactions, weaker C–H•••S hydrogen bonds are often observed, further stabilizing the crystal lattice. researchgate.net If co-crystallized with molecules containing oxygen atoms, N–H•••O bonds can also feature prominently in the supramolecular assembly. nih.gov
Table 1: Representative Intermolecular Hydrogen Bond Data from Analogous Thiourea Compounds
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
|---|---|---|---|---|---|
| N-H···S | 0.86 | 2.56 | 3.400 (3) | 165 | nih.gov |
| C-H···O | 0.97 | 2.58 | 3.475 (4) | 154 | nih.gov |
Note: Data is for illustrative purposes from related compounds and does not represent direct measurements for this compound.
Non-Covalent Interactions in Crystal Packing (π-π stacking, C-H•••π interactions)
π-π Stacking: This interaction involves the face-to-face or offset stacking of aromatic rings. It is a significant organizing force in the crystal structures of many aromatic compounds. The distance between the centroids of the interacting rings is typically in the range of 3.3 to 3.8 Å.
C-H•••π Interactions: This is a type of hydrogen bond where a C-H bond acts as the donor and the electron cloud of a π system (the aromatic ring) acts as the acceptor. These interactions, along with π-π stacking, help to create complex and stable three-dimensional architectures. nih.gov
In the crystal structure of N,N,N′-tribenzylthiourea, only weak π–π interactions were observed, with larger-than-optimal centroid-centroid distances. However, several C–H•••π contacts were noted, highlighting their role in complementing the primary hydrogen-bonding network. nih.gov
Influence of Substituents on Supramolecular Architectures
The nature of the substituents on the thiourea nitrogen atoms has a profound influence on the resulting supramolecular structure. The size, shape, and electronic properties of the substituents determine which intermolecular interactions are favored and how the molecules can pack efficiently in the solid state.
Steric Hindrance: Bulky groups like tert-butyl can sterically hinder the formation of certain hydrogen-bonding patterns that might be observed in less substituted thioureas. This can lead to different packing motifs.
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the acidity of the N-H protons and the acceptor strength of the sulfur atom, thereby modulating the strength of the N–H•••S hydrogen bonds.
Functional Groups: The presence of aromatic rings (benzyl group) introduces π-interactions, while other functional groups could introduce additional hydrogen bond donors or acceptors, leading to more complex networks.
The combination of a bulky aliphatic group (tert-butyl) and an aromatic group (benzyl) in this compound presents an interesting case where steric effects and the potential for π-interactions will compete with and complement the dominant N–H•••S hydrogen bonding to define a unique and stable three-dimensional crystalline architecture.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-Benzyl-3-(2-furoyl)thiourea |
Spectroscopic Characterization for Structural Elucidation
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis
Specific FT-IR and Raman spectroscopic data for this compound are not available in the referenced literature. A conformational analysis would typically involve identifying the characteristic vibrational bands of the thiourea backbone (C=S, C-N stretching), the benzyl group, and the tert-butyl group. The positions and intensities of these bands, particularly the N-H stretching and bending modes, would provide insight into hydrogen bonding patterns and the relative orientation of the substituents, which define the molecule's stable conformers.
Nuclear Magnetic Resonance (NMR) for Solution-State Structural Dynamics
Detailed ¹H and ¹³C NMR data and advanced solution-state dynamic studies for this compound could not be located. Such an analysis would involve assigning the chemical shifts for all protons and carbons in the molecule. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be used to determine through-space correlations between protons, providing crucial information about the preferred conformation and rotational dynamics around the C-N bonds in different solvents. The bulky tert-butyl group would be expected to significantly influence the conformational equilibrium and rotational barriers within the molecule.
Coordination Chemistry and Metal Complexation of Thiourea Ligands
Thiourea (B124793) Derivatives as Versatile Ligands in Transition Metal Chemistry
The versatility of thiourea derivatives as ligands stems from their ability to coordinate to metal centers in various ways. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for coordination with a wide range of metal ions. tandfonline.com
Thiourea derivatives can exhibit several coordination modes:
S-monodentate: This is a common coordination mode where the thiourea ligand binds to a metal center solely through the sulfur atom. mdpi.com This mode is often observed when the thiourea acts as a neutral ligand. tandfonline.com For instance, in many copper(I) halide complexes, thiourea ligands are S-bound. oup.com
N,S-bidentate: In this mode, the thiourea ligand chelates to a metal center using both a sulfur and a nitrogen atom, forming a four-membered ring. mdpi.comtandfonline.com This is often seen when the thiourea ligand is deprotonated, acting as an anionic ligand. researchgate.net For example, 1-benzyl-3-phenylthiourea (B182860), a close analog of 1-benzyl-3-tert-butylthiourea, coordinates to Pt(II) in a bidentate fashion through its nitrogen and sulfur atoms. mdpi.com
N,O,S-polydentate: While not directly applicable to this compound, it is worth noting that acylthiourea derivatives, which contain an additional oxygen donor atom, can coordinate in an N,O,S-tridentate fashion. tandfonline.com These ligands show a preference for forming stable six-membered chelate rings through S and O coordination. tandfonline.comresearchgate.net
The specific coordination mode adopted by this compound would depend on the metal ion, the reaction conditions, and the presence of other ligands.
Thiourea derivatives can also act as bridging ligands, connecting two or more metal centers. The sulfur atom of the thiourea can bridge two metal ions, leading to the formation of dinuclear or polynuclear complexes. oup.com This bridging can occur in conjunction with other coordination modes. For example, some dinuclear copper(I) complexes feature both bridging and terminal thiourea ligands. oup.com The formation of such architectures is influenced by the steric and electronic properties of the substituents on the thiourea.
Synthesis and Characterization of Metal Complexes Incorporating Thiourea Ligands
The synthesis of metal complexes with thiourea ligands is typically achieved by reacting a metal salt with the thiourea derivative in a suitable solvent. researchgate.netunimas.my The resulting complexes are then characterized using various spectroscopic and analytical techniques.
Thiourea derivatives form stable complexes with a wide array of transition metals. The choice of metal ion influences the geometry and properties of the resulting complex.
| Metal Ion | Typical Coordination Geometries | References |
| Ni(II) | Square planar, Tetrahedral, Octahedral | tandfonline.comcdnsciencepub.com |
| Cu(I)/Cu(II) | Linear, Trigonal planar, Tetrahedral | oup.comrsc.org |
| Pd(II) | Square planar | researchgate.net |
| Pt(II) | Square planar | mdpi.com |
| Zn(II) | Tetrahedral | rsc.orgnih.gov |
| Cd(II) | Tetrahedral | researchgate.net |
| Hg(II) | Tetrahedral | researchgate.net |
| Ru(II)/Ru(III) | Octahedral (often in piano-stool geometry) | rsc.orgacs.org |
| Co(II) | Tetrahedral, Octahedral | tandfonline.comresearchgate.net |
This table provides a general overview of common coordination geometries and is not exhaustive.
A study on 1-benzyl-3-phenylthiourea demonstrated the synthesis of square planar Pt(II) complexes. mdpi.com It is expected that this compound would form similar complexes with Pt(II) and other d8 metals like Pd(II) and Ni(II).
The stereochemistry of metal-thiourea complexes is dictated by the coordination number and the nature of the metal ion and the ligands. For example, four-coordinate complexes can be either tetrahedral or square planar. Ni(II) complexes of substituted thioureas have been shown to exist in tetrahedral, square planar, and octahedral geometries, with equilibria between these forms sometimes observed in solution. cdnsciencepub.com The bulky tert-butyl and benzyl (B1604629) groups in this compound would likely play a significant role in determining the stereochemistry of its metal complexes due to steric hindrance.
Influence of Ligand Substitution on Coordination Properties and Electronic Structure
The substituents on the nitrogen atoms of the thiourea backbone have a profound impact on the ligand's coordination properties and the electronic structure of the resulting metal complexes.
The benzyl group is an electron-withdrawing group, while the tert-butyl group is an electron-donating and sterically bulky group. This combination of electronic and steric effects in this compound will influence:
Donor Strength: The electron-donating tert-butyl group increases the electron density on the adjacent nitrogen and potentially on the sulfur atom, enhancing its donor capacity. Conversely, the electron-withdrawing nature of the benzyl group would have the opposite effect on its adjacent nitrogen.
Acidity of N-H protons: The nature of the substituents affects the acidity of the N-H protons. This is crucial for the formation of anionic N,S-bidentate complexes upon deprotonation. researchgate.net
Stability of Metal Complexes: The steric bulk of the tert-butyl group can enhance the stability of the metal complexes by preventing the approach of other ligands, but it can also limit the coordination number of the metal center.
Electronic Structure: The electronic properties of the substituents influence the energy levels of the molecular orbitals in the metal complex, which in turn affects its spectroscopic and electrochemical properties. osti.gov For instance, the electronic spectra of metal complexes are sensitive to the ligand field strength, which is modulated by the substituents. nih.gov
Catalytic Applications of 1 Benzyl 3 Tert Butylthiourea and Its Derivatives
Organocatalytic Applications
Thiourea-based molecules have emerged as a versatile and popular class of organocatalysts. researchgate.net Their mode of action typically involves noncovalent interactions, primarily hydrogen bonding, to activate substrates. researchgate.net These catalysts are valued for being cost-effective, environmentally friendly, and efficient under mild reaction conditions, which accommodates acid-sensitive substrates. researchgate.net
Brønsted Acid Catalysis in Organic Transformations
The catalytic activity of thiourea (B124793) derivatives in organocatalysis is rooted in their ability to function as Brønsted acids. researchgate.net The two N-H protons of the thiourea moiety are sufficiently acidic to form strong hydrogen bonds with Lewis basic sites in substrate molecules, such as carbonyl oxygens or imine nitrogens. This interaction activates the electrophile, making it more susceptible to nucleophilic attack. The acidity, and therefore the catalytic activity, can be modulated by the electronic properties of the substituents attached to the nitrogen atoms. mostwiedzy.pl
In 1-benzyl-3-tert-butylthiourea, the benzyl (B1604629) and tert-butyl groups influence the acidity of the N-H protons. The molecule can activate electrophiles through a double hydrogen-bonding mechanism, a characteristic feature of thiourea catalysis. rsc.org While simple thioureas can catalyze various reactions, more complex transformations often utilize derivatives with strong electron-withdrawing groups to enhance the acidity and catalytic power. mostwiedzy.pl A protocol for the deoxygenation of alcohols and hydrogenation of alkenes has been developed under Brønsted acid catalysis, showcasing the utility of this activation mode. nih.gov
Bifunctional Catalysis: Synergistic Hydrogen Bonding and Base Activation
A significant advancement in thiourea organocatalysis is the development of bifunctional catalysts. These molecules contain both a hydrogen-bond-donating thiourea group (a Lewis acid site) and a basic functional group, such as a tertiary amine (a Lewis/Brønsted base site), within the same scaffold. rsc.org This design allows for the simultaneous activation of both the electrophile (via the thiourea) and the nucleophile (via the basic site).
This synergistic activation is a powerful strategy for promoting chemical reactions with high efficiency and selectivity. uva.es Chiral bifunctional catalysts, which often incorporate a thiourea group and a tertiary amino group, have been successfully used in a variety of asymmetric reactions. researchgate.net For instance, cinchona alkaloid-derived thioureas are exemplary bifunctional catalysts that have proven effective in promoting highly enantioselective aza-Friedel-Crafts reactions. uva.es While this compound itself is not a bifunctional catalyst, its core structure serves as a foundational component that can be integrated into more complex, multifunctional catalyst designs.
Enantioselective Catalysis Mediated by Chiral Thiourea Derivatives
Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, requires the use of a chiral catalyst. nih.gov The compound this compound is achiral and, therefore, cannot directly induce enantioselectivity. However, its fundamental thiourea structure is a critical component of many highly successful chiral organocatalysts.
To achieve enantioselectivity, the thiourea moiety is appended to a chiral scaffold. researchgate.net These scaffolds are often derived from natural products like amino acids or cinchona alkaloids. mostwiedzy.pluva.es The resulting chiral, bifunctional organocatalyst creates a well-defined, three-dimensional chiral environment. Within this pocket, the catalyst orients the reacting partners through multiple noncovalent interactions, including hydrogen bonding from the thiourea group. This precise spatial arrangement favors the approach of the nucleophile to one face of the electrophile, leading to the formation of one enantiomer in excess. rsc.org The development of such catalysts has enabled a wide array of asymmetric transformations, including Michael additions, Mannich reactions, and Friedel-Crafts alkylations. researchgate.netmostwiedzy.pluva.es
Metal-Thiourea Complexes in Catalysis
The sulfur and nitrogen atoms of the thiourea group make it an excellent ligand for coordinating with a wide range of transition metals. researchgate.net The resulting metal-thiourea complexes are often stable and exhibit unique catalytic properties, distinct from their individual components. These complexes have found applications in both homogeneous and heterogeneous catalysis. researchgate.netrsc.org
Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. mdpi.com Metal complexes of thiourea derivatives have been successfully employed as homogeneous catalysts for various organic transformations, most notably oxidation reactions. researchgate.net
For example, tetrahedral copper(I) complexes synthesized from 1-benzyl-3,3-disubstituted thioureas have been shown to be active catalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones. researchgate.net In combination with an oxidant like hydrogen peroxide, these complexes facilitate the transformation efficiently at room temperature. researchgate.net Similarly, cobalt(III) and ruthenium(III) complexes containing related N-acylthiourea ligands have also been utilized as effective catalysts for alcohol oxidation. researchgate.net The performance of these catalysts depends on the nature of the metal center and the specific substituents on the thiourea ligand.
Table 1: Examples of Homogeneous Catalysis using Metal-Thiourea Complexes
| Metal Complex | Substrate | Oxidant | Product | Reference |
|---|---|---|---|---|
| Copper(I) complex with 1-benzyl-3,3-diethylthiourea | Primary and Secondary Alcohols | Hydrogen Peroxide | Aldehydes and Ketones | researchgate.net |
| Cobalt(III) complex with N-[di(alkyl/aryl)carbamothioyl]benzamide | Various Alcohols | tert-Butyl Hydroperoxide | Aldehydes and Ketones | researchgate.net |
| Ru(III) complex with N-[di(alkyl/aryl)carbamothioyl]benzamide | Alcohols and Ketones | N-methylmorpholine-N-oxide | Aldehydes and Ketones | researchgate.net |
Heterogeneous Catalysis and Supported Thiourea Systems
A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products. nih.gov To overcome this, catalysts can be immobilized on insoluble solid supports, a strategy known as heterogeneous catalysis. This approach simplifies catalyst recovery and recycling, making processes more economical and environmentally sustainable. mdpi.com
Thiourea-based catalysts are well-suited for heterogenization. Two primary strategies are employed:
Immobilization of the Organocatalyst: The thiourea molecule itself can be covalently attached to a solid support, such as a polymer resin. researchgate.net For instance, chiral thiourea catalysts have been grafted onto Merrifield resins or other polymers, allowing for their use in batch processes with easy filtration-based recovery or in continuous flow reactors. researchgate.netuva.es
Supporting Metal-Thiourea Complexes: Alternatively, metal-thiourea complexes can be immobilized on inorganic supports like silica (B1680970) (SiO2), titania (TiO2), or magnetic nanoparticles (e.g., Fe3O4). nih.govmdpi.com This method combines the advantages of metal catalysis with the practical benefits of a heterogeneous system. The support material provides high surface area and stability, while the anchored metal-thiourea complex performs the catalysis. nih.gov This approach has been widely used for various reactions, including copper-catalyzed cycloadditions. mdpi.com
These supported systems ensure that the valuable catalyst is not lost during workup and can be reused for multiple cycles, often without a significant loss in activity. uva.esmdpi.com
Table of Mentioned Compounds
Mechanistic Investigations of Catalytic Cycles
The catalytic efficacy of this compound and its derivatives is rooted in their ability to act as bifunctional catalysts. This dual-action capability stems from the unique molecular architecture of the thiourea moiety, which can simultaneously activate both electrophiles and nucleophiles through non-covalent interactions, primarily hydrogen bonding. researchgate.netbeilstein-journals.org
At the core of the catalytic cycle is the thiourea's capacity to form strong hydrogen bonds with the reacting substrates. The two N-H protons of the thiourea group can engage with an electrophile, enhancing its reactivity. Concurrently, the basic sulfur atom can interact with a nucleophile, increasing its nucleophilicity. This cooperative activation lowers the energy barrier of the transition state, thereby accelerating the reaction rate. researchgate.net
In a typical catalytic cycle involving a Michael addition, for example, the thiourea catalyst first forms a complex with the α,β-unsaturated carbonyl compound (the Michael acceptor). The N-H groups of the thiourea hydrogen-bond to the carbonyl oxygen of the acceptor, polarizing the molecule and making the β-carbon more electrophilic. Simultaneously, the thiourea can interact with the nucleophile, facilitating its deprotonation or enhancing its inherent nucleophilicity. This ternary complex then proceeds to the transition state, where the new carbon-carbon bond is formed. After the product is formed, it is released from the catalyst, which is then regenerated to participate in a new catalytic cycle. organic-chemistry.orgewadirect.com
The substituents on the thiourea core, namely the benzyl and tert-butyl groups in this compound, play a crucial role in modulating its catalytic activity and selectivity. The steric bulk of the tert-butyl group can influence the stereochemical outcome of the reaction by creating a specific chiral environment around the active site, thereby directing the approach of the substrates. The benzyl group, on the other hand, can influence the electronic properties of the thiourea and can also participate in π-π stacking interactions with aromatic substrates, further stabilizing the transition state assembly. nih.gov
Computational studies on similar thiourea derivatives have provided deeper insights into these mechanistic pathways. Density Functional Theory (DFT) calculations have been employed to model the transition states and intermediates, corroborating the proposed bifunctional activation mechanism. These studies have shown that the formation of a well-organized, hydrogen-bonded network in the transition state is key to achieving high levels of stereoselectivity. ehu.es
Emerging Catalytic Roles in Specific Organic Reactions
The versatility of this compound and its derivatives as organocatalysts has led to their exploration in a variety of specific organic reactions, showcasing their emerging catalytic roles. While research directly focused on this compound is still developing, the broader class of bifunctional thioureas has demonstrated significant promise in several key transformations.
One of the most prominent applications is in asymmetric Michael additions . As detailed in the mechanistic discussion, the ability of thioureas to co-activate both the nucleophile and the electrophile makes them highly effective catalysts for this carbon-carbon bond-forming reaction. The use of chiral derivatives of this compound, where a chiral moiety is incorporated into the backbone, has the potential to afford Michael adducts with high enantioselectivity.
| Entry | Nucleophile | Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | Acetylacetone | Nitrostyrene | 10 | Toluene | 95 | 92 |
| 2 | Diethyl malonate | Chalcone | 5 | Dichloromethane (B109758) | 98 | 88 |
| 3 | Thiophenol | Cyclohexenone | 10 | Chloroform | 92 | 95 |
| This table presents typical data for asymmetric Michael additions catalyzed by bifunctional thioureas, illustrating the potential efficacy of this compound derivatives in similar reactions. |
Another significant area is the aza-Friedel-Crafts reaction . Bifunctional thiourea catalysts have been successfully employed in the enantioselective addition of indoles and other electron-rich arenes to imines. uva.es In this context, the thiourea catalyst activates the imine for nucleophilic attack by the arene. The strategic placement of bulky groups like tert-butyl on the catalyst can effectively shield one face of the imine, leading to high stereocontrol.
| Entry | Arene | Imine | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | Indole | N-Boc-benzaldimine | 10 | Toluene | 96 | 94 |
| 2 | 2-Naphthol | N-PMP-trifluoroethylimine | 5 | Dichloromethane | 91 | 90 |
| 3 | Pyrrole | N-Ts-phenylglyoxylimine | 10 | THF | 88 | 85 |
| This table provides representative data for aza-Friedel-Crafts reactions catalyzed by chiral thiourea derivatives, indicating the potential of this compound-based catalysts. |
Furthermore, derivatives of this compound are being explored in other important organic transformations, including:
Strecker Reactions: The synthesis of α-aminonitriles through the addition of cyanide to imines.
Mannich Reactions: The formation of β-amino carbonyl compounds from an aldehyde, an amine, and a carbonyl compound.
Aldol Reactions: The enantioselective addition of enolates to aldehydes. researchgate.net
Henry (Nitroaldol) Reactions: The addition of a nitroalkane to an aldehyde or ketone. beilstein-journals.org
The development of polymer-supported versions of these catalysts is also an emerging trend, facilitating catalyst recovery and reuse, which is a key aspect of green chemistry. uva.es The unique combination of the sterically demanding tert-butyl group and the electronically versatile benzyl group in this compound makes it and its derivatives promising candidates for further development in the field of asymmetric organocatalysis.
Advanced Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Optimization
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is frequently employed to predict the molecular geometry and various electronic properties of chemical compounds. For 1-Benzyl-3-tert-butylthiourea, DFT calculations would be the primary tool for molecular optimization.
Geometry Optimization and Conformational Energy Landscapes
The first step in a computational study would be to perform a geometry optimization of the this compound molecule. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy state (the global minimum) on the potential energy surface. Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly used for this purpose. nih.gov
A conformational analysis would also be essential to identify various stable conformers (local energy minima) and the transition states connecting them. This analysis helps in understanding the molecule's flexibility, which is governed by the rotation around single bonds, such as the C-N bonds of the thiourea (B124793) core and the bond connecting the benzyl (B1604629) group. The resulting conformational energy landscape would reveal the relative stability of different spatial arrangements of the benzyl and tert-butyl groups.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties.
HOMO: Represents the ability of a molecule to donate electrons. For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms.
LUMO: Represents the ability of a molecule to accept electrons. The LUMO's location indicates potential sites for nucleophilic attack.
Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high reactivity, while a large gap indicates high stability.
For this compound, analysis would involve mapping the spatial distribution of these orbitals and calculating their energy values. This data provides insight into the charge transfer interactions that can occur within the molecule.
Charge Density Distribution and Molecular Electrostatic Potential
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP map illustrates the electrostatic potential on the van der Waals surface of the molecule.
Negative Regions (Red/Yellow): Indicate electron-rich areas, typically around electronegative atoms like sulfur and oxygen (in the urea (B33335) analogue), which are susceptible to electrophilic attack.
Positive Regions (Blue): Indicate electron-poor areas, usually around hydrogen atoms (especially those bonded to nitrogen), which are prone to nucleophilic attack.
For this compound, the MEP map would highlight the reactive sites, particularly the lone pairs on the sulfur atom and the N-H protons, which are key to its potential hydrogen bonding and coordination chemistry.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would provide a detailed understanding of its dynamic behavior and conformational flexibility in different environments (e.g., in a vacuum or in a specific solvent). This technique allows for the exploration of the conformational space more extensively than static geometry optimization, providing insights into how the molecule behaves at a given temperature and pressure.
Quantum Chemical Descriptors and Structure-Reactivity Relationships (QSRR)
From the results of DFT calculations, various quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors are used in Quantitative Structure-Reactivity Relationship (QSRR) studies. Key descriptors include:
Ionization Potential (I): Energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): Energy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ): The power of an atom to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Softness (S): The reciprocal of hardness.
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule.
These calculated parameters would allow for a quantitative comparison of the reactivity of this compound with other related compounds.
In Silico Modeling of Molecular Interactions
In silico modeling techniques, such as molecular docking, are used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. If this compound were being investigated for a specific application, such as a corrosion inhibitor or a ligand for a metal catalyst, molecular docking could be used to model its interaction with a metal surface or the active site of a protein. These models would elucidate the specific intermolecular forces—such as hydrogen bonds, van der Waals forces, and π-stacking interactions involving the benzyl group—that govern the binding process.
Hydrogen Bonding Strength and Energetics
The thiourea moiety in this compound contains both hydrogen bond donors (the N-H groups) and a primary hydrogen bond acceptor (the sulfur atom of the thiocarbonyl group). The presence of the benzyl and tert-butyl groups influences the electronic environment and steric accessibility of these sites. Computational studies, typically employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are instrumental in quantifying the strength and nature of the hydrogen bonds this molecule can form.
Theoretical calculations can predict the geometries and binding energies of dimers or larger clusters of this compound, as well as its complexes with other hydrogen-bonding molecules. The Basis Set Superposition Error (BSSE) is a common correction applied in these calculations to obtain more accurate interaction energies.
Key Research Findings:
Intramolecular vs. Intermolecular Hydrogen Bonding: While intermolecular hydrogen bonds are primary in forming supramolecular structures, the potential for intramolecular hydrogen bonds, such as a C-H···S or C-H···π interaction involving the benzyl group, can also be assessed to determine the most stable molecular conformation in the gas phase or in non-polar solvents.
Donor-Acceptor Capabilities: The primary hydrogen bonds involve the N-H protons as donors and the thiocarbonyl sulfur atom as the acceptor. The strength of these N-H···S bonds is a key feature. Additionally, weaker interactions, such as C-H···O, C-H···N, and C-H···π bonds, have been recognized as significant in stabilizing molecular structures and influencing crystal packing. nih.govresearchgate.net For instance, studies on similar molecules have shown that C-H···O hydrogen bonds can play a crucial role in determining the regioselectivity of reactions. researchgate.net
Energetics: The binding energies for hydrogen-bonded complexes are a direct measure of their stability. For thiourea derivatives, these energies can be calculated to compare the relative strength of different hydrogen bonding motifs. Calculations on analogous systems provide insight into the expected energies. For example, computational studies on hydrogen-bonded complexes of other molecules using methods like MP2 and B3LYP have reported binding energies in the range of -4 to -10 kcal/mol for conventional hydrogen bonds. nepjol.info Non-conventional hydrogen bonds, like C-H···O, typically have lower, but still significant, interaction energies, often in the range of 2-4 kcal/mol. nih.gov
Table 1: Representative Calculated Hydrogen Bond Parameters for Thiourea-Related Dimers (Illustrative Data)
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | BSSE-Corrected Binding Energy (kcal/mol) |
| N-H···S | 2.45 | 165 | -7.5 |
| C-H···S | 2.90 | 150 | -2.1 |
| N-H···π (benzyl) | 2.60 | 155 | -3.5 |
Note: This table is illustrative and presents typical values expected for thiourea derivatives based on computational studies of related compounds. The exact values for this compound would require specific calculations.
Metal-Ligand Binding Affinities and Interactions
The thiourea functional group is an excellent ligand for a variety of metal ions, particularly soft metals. The sulfur atom is the primary coordination site, but the nitrogen atoms can also participate in bonding, leading to different coordination modes. Computational chemistry is essential for elucidating the nature of these metal-ligand bonds, predicting coordination geometries, and quantifying binding affinities.
DFT calculations are widely used to optimize the geometries of metal complexes with thiourea-based ligands and to calculate the Gibbs free energies of formation, which indicate the spontaneity of the complexation reaction. acs.org
Key Research Findings:
Coordination Modes: Thiourea derivatives can coordinate to metal ions in several ways: as a monodentate ligand through the sulfur atom, as a bridging ligand between two metal centers via the sulfur atom, or as a chelating ligand involving both sulfur and a nitrogen atom. researchgate.net For N,N'-disubstituted thioureas like this compound, monodentate coordination through the sulfur atom (S-monodentate) is generally the most stable interaction for many divalent metal cations. acs.org This coordination typically leads to an elongation of the C=S bond. acs.org
Binding Affinity and Selectivity: Theoretical studies on related thiourea ligands have demonstrated how substituents influence binding affinity and selectivity for different metal ions. acs.org For instance, the electronic properties of the benzyl and tert-butyl groups in this compound will modulate the electron-donating ability of the sulfur atom, thereby affecting the strength of the metal-sulfur bond. DFT calculations can quantify the binding energies of this ligand with various metal ions, such as Cd(II), Hg(II), and Pb(II), revealing preferential binding. Studies on similar ligands show a strong affinity for Hg(II). acs.org
Nature of the Metal-Ligand Bond: Wave function analysis techniques, such as Natural Bond Orbital (NBO) analysis, can be applied to the computationally optimized structures of the metal complexes. This analysis provides insight into the charge transfer between the ligand and the metal and the nature of the orbitals involved in the bonding. For S-monodentate complexes, charge is typically transferred from the π orbital of the C=S group to the metal ion. acs.org
Table 2: Calculated Binding Affinities for this compound with Divalent Metal Ions (Illustrative Data)
| Metal Ion | Coordination Mode | M-S Bond Length (Å) | Gibbs Free Energy of Formation (kcal/mol) |
| Cd(II) | S-monodentate | 2.55 | -25.8 |
| Hg(II) | S-monodentate | 2.48 | -35.2 |
| Pb(II) | S-monodentate | 2.70 | -22.5 |
| Cu(I) | S-monodentate | 2.25 | -40.1 |
Note: This table presents illustrative data based on DFT calculations performed on analogous thiourea-metal complexes. acs.orgresearchgate.net The values indicate the expected trends in binding affinity and bond lengths for this compound.
Mechanistic Studies of Molecular Interactions in Biological Systems in Vitro and in Silico
Molecular Basis of Enzyme Inhibition by Thiourea (B124793) Derivatives (e.g., Esterases, Proteases, MAO-B)
Thiourea derivatives have been recognized for their potential to inhibit various enzymes. However, specific studies detailing the interaction of 1-Benzyl-3-tert-butylthiourea with esterases, proteases, or monoamine oxidase B (MAO-B) are not found in the reviewed literature.
Binding Site Analysis via Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of potential inhibitors within the active site of an enzyme. For many thiourea derivatives, docking studies have provided valuable insights into their inhibitory mechanisms. For instance, docking studies on various thiourea derivatives have been performed to understand their interactions with enzymes like urease and cholinesterases. These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for their inhibitory activity.
However, a specific molecular docking analysis of this compound with esterases, proteases, or MAO-B has not been reported in the available scientific literature. Such a study would be necessary to identify the specific amino acid residues involved in binding and to understand the structural basis of its potential inhibitory activity.
Kinetic Studies for Inhibition Mechanism Elucidation (e.g., competitive, non-competitive)
Enzyme kinetic studies are crucial for determining the mechanism of inhibition, such as whether it is competitive, non-competitive, uncompetitive, or mixed. nih.govresearchgate.net These studies involve measuring the rate of the enzyme-catalyzed reaction at different substrate and inhibitor concentrations. The data obtained can be graphically represented using methods like the Lineweaver-Burk plot to elucidate the nature of the inhibition. core.ac.uk
While kinetic analyses have been conducted for various thiourea compounds to determine their inhibition constants (Ki) and mode of action against different enzymes, no such studies have been published specifically for this compound against esterases, proteases, or MAO-B. Therefore, the kinetic parameters and the precise inhibitory mechanism for this compound remain unknown.
In Vitro Antimicrobial Activity: Mechanistic Insights
The antimicrobial properties of thiourea derivatives have been a subject of considerable research interest. nih.gov Their activity is often attributed to the presence of the thiourea moiety, which can interact with various cellular targets in microorganisms.
Structure-Activity Relationships (SAR) for Antibacterial Properties
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For thiourea derivatives, SAR studies have shown that the nature and position of substituents on the phenyl ring and the N-acyl group can significantly influence their antibacterial potency. For example, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties and lipophilicity of the molecule, thereby affecting its ability to penetrate bacterial cell membranes and interact with its target.
Despite the general understanding of SAR in thiourea compounds, a specific and detailed SAR study for this compound concerning its antibacterial properties has not been documented. Such a study would involve synthesizing and testing a series of analogues with systematic modifications to the benzyl (B1604629) and tert-butyl groups to identify the key structural features required for potent antibacterial activity.
Anti-Biofilm Activity and Associated Mechanisms
Bacterial biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. mdpi.com The ability of compounds to inhibit biofilm formation or eradicate existing biofilms is a critical area of antimicrobial research. The mechanisms of anti-biofilm agents can vary, including the inhibition of bacterial adhesion, disruption of the biofilm matrix, or interference with quorum sensing, the cell-to-cell communication system in bacteria. unair.ac.idnih.govrsc.org
While some thiourea derivatives have been investigated for their anti-biofilm potential, there is no available data on the anti-biofilm activity of this compound. Studies to assess its ability to inhibit biofilm formation by clinically relevant bacteria and to elucidate the underlying mechanisms are currently lacking.
In Vitro Antioxidant Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in various diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. researchgate.nettubitak.gov.tr The antioxidant potential of various compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. researchgate.netrsc.org The mechanism of antioxidant action can involve hydrogen atom transfer (HAT) or single-electron transfer (SET).
Although thiourea derivatives, in general, have been explored for their antioxidant properties, specific in vitro studies to determine the antioxidant capacity and to elucidate the precise antioxidant mechanism of this compound are not available in the public domain. Such research would be necessary to understand its potential to counteract oxidative stress.
Anti-Protozoal Activity and SAR Studies (e.g., Anti-Leishmanial)
The thiourea scaffold is a significant pharmacophore in the development of new anti-protozoal agents due to its versatile biological activity. While specific studies on this compound are not extensively documented in publicly available research, the broader class of thiourea derivatives has demonstrated considerable potential against various protozoan parasites, including Leishmania and Trypanosoma species. rsc.orgconicet.gov.arunlp.edu.arnih.gov
Research into thiourea derivatives has revealed that their anti-protozoal efficacy is intricately linked to the nature of the substituents on the nitrogen atoms. These substitutions significantly influence the compound's lipophilicity, electronic properties, and steric profile, which in turn affect its ability to interact with biological targets within the parasite.
Structure-Activity Relationship (SAR) Studies:
SAR studies on various series of thiourea derivatives have provided valuable insights into the structural requirements for potent anti-protozoal activity.
Influence of N-Substituents: The nature of the groups attached to the nitrogen atoms of the thiourea core is a critical determinant of biological activity. For instance, in a study of salinomycin (B1681400) thiourea derivatives, compounds with an n-butyl or a phenyl group at one of the nitrogen atoms exhibited potent activity against Trypanosoma brucei. uea.ac.ukresearchgate.net This suggests that both aliphatic and aromatic substitutions can confer significant trypanocidal effects. The presence of a benzyl group, as in this compound, is a common feature in many biologically active thiourea derivatives. nih.gov
Lipophilicity and Permeability: The lipophilicity of the compound, influenced by its substituents, plays a crucial role in its ability to cross cell membranes. nih.gov More lipophilic compounds may exhibit enhanced permeability, leading to higher intracellular concentrations within the parasite and thus greater efficacy. The tert-butyl group in this compound, being a bulky and lipophilic moiety, could potentially enhance its membrane permeability.
Aromatic vs. Aliphatic Substituents: The anti-leishmanial activity of some thiourea derivatives has been shown to be influenced by whether the substituents are aromatic or aliphatic. In one study, the cyclization of an aliphatic chain attached to the thiourea core improved activity against Leishmania infantum. nih.gov Conversely, other studies have highlighted the importance of aromatic rings for activity. The combination of a benzyl group (aromatic) and a tert-butyl group (aliphatic) in this compound presents an interesting case for its potential anti-protozoal profile.
The following table summarizes the anti-leishmanial activity of a selection of thiourea derivatives from a study on diselenide-containing compounds, illustrating the impact of different substituents.
| Compound | Substituent on Thiourea | EC₅₀ (µM) against L. infantum amastigotes | Selectivity Index (SI) |
| 15 | Phenyl | 2.05 | 9.3 |
| 17 | 4-Fluorophenyl | 1.83 | 9.1 |
| 19 | 4-Nitrophenyl | 1.88 | >13.3 |
| 20 | n-Butyl | 2.29 | 8.2 |
| 22 | Cyclohexyl | 2.71 | 6.1 |
| Miltefosine (Reference) | - | 2.84 | 7.9 |
| Data sourced from a study on novel urea (B33335), thiourea, and selenourea (B1239437) derivatives. nih.gov |
In another study focusing on thiourea derivatives against Leishmania amazonensis, compound 3e emerged as a promising candidate with an IC₅₀ value below 5.0 µM and a selectivity index greater than 80, surpassing the reference drug miltefosine. mdpi.com The introduction of a piperazine (B1678402) ring in a second generation of compounds further enhanced potency and selectivity. mdpi.com
These findings underscore the vast chemical space available for designing novel thiourea-based anti-protozoal drugs. While direct data on this compound is limited, the established principles of SAR suggest that its unique combination of a benzyl and a tert-butyl group could confer interesting biological properties worthy of further investigation.
Role of Thiourea Moiety in Specific Molecular Recognition Events
The thiourea functional group (–NH–C(S)–NH–) is a key structural element that plays a pivotal role in molecular recognition within biological systems. nih.gov Its ability to act as both a hydrogen bond donor and acceptor allows it to form stable interactions with various biological targets, such as proteins, enzymes, and receptors. nih.govresearchgate.net
The hydrogen bonding capability of the thiourea moiety is fundamental to its biological activity. The two N-H groups can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This dual nature enables the thiourea scaffold to establish a network of hydrogen bonds, which is crucial for the stabilization of ligand-receptor interactions and the recognition of bioactive sites. nih.gov For example, in kinase inhibitors, the urea moiety (a close analogue of thiourea) has been shown to form critical hydrogen bonds with the hinge region of the kinase domain. nih.gov
The sulfur atom in the thiourea group also contributes to its binding properties. Being a soft donor, it can coordinate with metal ions, which is relevant for the inhibition of metalloenzymes. conicet.gov.arunlp.edu.ar This property has been exploited in the design of thiourea derivatives as inhibitors of urease, a nickel-containing enzyme.
Furthermore, the conformational flexibility of the thiourea unit, which is influenced by the substituents on the nitrogen atoms, allows it to adopt a suitable conformation to fit into the binding pocket of a biological target. rsc.org The planarity of the thiourea core can also facilitate stacking interactions with aromatic residues in a protein's active site.
Other Academic and Advanced Applications
Application in Chemosensing and Ion Recognition
A comprehensive review of scientific literature reveals a lack of specific studies detailing the use of 1-Benzyl-3-tert-butylthiourea as a chemosensor or for ion recognition. Thiourea (B124793) derivatives, in general, are known to act as effective receptors for anions and cations due to the hydrogen-bonding capabilities of the N-H protons and the coordinating ability of the sulfur atom. For instance, other substituted thioureas have been successfully employed in the design of colorimetric and fluorescent sensors for various ions. However, no such specific applications or research findings have been published for this compound.
Precursors for Nanocrystal Synthesis (e.g., Metal Sulfide (B99878) Nanocrystals)
There is no specific information available in the scientific literature on the use of this compound as a precursor for the synthesis of nanocrystals, including metal sulfide nanocrystals. Thiourea and its derivatives can serve as a sulfur source in the synthesis of metal sulfide nanocrystals due to the thermal decomposition of the C=S bond. This general reactivity has been exploited with other thiourea compounds. However, specific protocols or research demonstrating the application of this compound for this purpose have not been documented.
Materials Science Applications (e.g., Organogelators, Corrosion Inhibitors)
In the field of materials science, there is a notable absence of research on this compound for applications such as organogelators or corrosion inhibitors. While some thiourea derivatives have been shown to form organogels through self-assembly via hydrogen bonding, and others have been investigated as corrosion inhibitors for various metals, no such studies have been conducted specifically with this compound.
Building Blocks for Heterocyclic Compound Synthesis
Thiourea and its derivatives are widely recognized as versatile building blocks in organic synthesis for the construction of a variety of heterocyclic compounds. The thiourea moiety can react with a range of difunctional electrophiles to yield heterocycles such as thiazoles, pyrimidines, and thiadiazoles. Despite this general utility of the thiourea functional group, a specific search of the chemical literature did not yield any publications that describe the use of this compound as a starting material for the synthesis of heterocyclic compounds.
Design of Novel Functional Materials
The design and synthesis of novel functional materials often leverage the unique electronic and structural properties of specific molecules. While the combination of the benzyl (B1604629) and tert-butyl groups on the thiourea scaffold of this compound could theoretically be explored for the development of new materials with interesting properties, there is currently no published research detailing its use in the design of such materials.
Future Perspectives and Emerging Research Directions
Computational Design and Predictive Modeling for Novel Thiourea (B124793) Functionalities
Computational chemistry is a pivotal tool for accelerating the discovery and optimization of molecules with desired properties. For thiourea derivatives, in silico methods such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) models are increasingly employed to predict and understand their chemical behavior. nih.govbohrium.com
DFT studies can elucidate the electronic properties of 1-Benzyl-3-tert-butylthiourea, providing insights into its reactivity, stability, and the nature of its frontier molecular orbitals (HOMO-LUMO gap). bohrium.comresearchgate.net This information is crucial for designing new derivatives with tailored electronic characteristics for applications in catalysis or materials science. Molecular docking simulations are instrumental in predicting the binding affinity and interaction modes of thiourea derivatives with biological targets, such as enzymes or protein receptors. nih.govnih.govnih.gov While many studies focus on drug development nih.govnih.gov, these predictive models can also be adapted to design thioureas as catalysts or sensors by modeling their interaction with specific substrates or analytes.
Predictive modeling could be applied to a virtual library of compounds based on the this compound scaffold. By systematically modifying the benzyl (B1604629) and tert-butyl groups, researchers can forecast how these changes would impact functionalities like hydrogen bonding strength, a key factor in thiourea's role as an organocatalyst. researchgate.net
Table 1: Computational Methods in Thiourea Research
| Computational Method | Predicted Properties & Applications |
|---|---|
| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, electronic properties (HOMO-LUMO), reactivity indicators. bohrium.com |
| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., enzymes), guiding the design of inhibitors. nih.govnih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Predicts biological activity based on chemical structure, enabling the design of more potent compounds. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the molecule over time, assessing its stability and conformational changes in different environments. researchgate.net |
Integration with Advanced Analytical Techniques for Real-Time Studies
The advancement of Process Analytical Technology (PAT) offers powerful tools for the real-time, in-situ monitoring of chemical reactions. mt.com Integrating techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and mass spectrometry (MS) into the synthesis and application studies of this compound can provide unprecedented mechanistic insights. mt.comshimadzu.com
Real-time monitoring allows for the precise tracking of reactant consumption, intermediate formation, and product generation during synthesis. nih.gov This data is invaluable for optimizing reaction conditions—such as temperature, pressure, and catalyst loading—to maximize yield and purity while minimizing reaction time. nih.gov For instance, in-situ FTIR or Raman spectroscopy could be used to follow the conversion of benzyl isothiocyanate and tert-butylamine (B42293) into this compound, providing detailed kinetic profiles. mt.com
Furthermore, advanced mass spectrometry techniques, such as nano liquid chromatography-tandem mass spectrometry (nLC-MS/MS), are being developed for the sensitive quantification of thiourea derivatives in various matrices. biorxiv.org These methods are crucial for pharmacokinetic studies and could be adapted for real-time monitoring of catalytic cycles or degradation pathways involving this compound. biorxiv.org
Table 2: Advanced Analytical Techniques for Real-Time Reaction Analysis
| Analytical Technique | Information Gained | Potential Application for this compound |
|---|---|---|
| In-situ FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products; reaction kinetics; endpoint determination. mt.comnih.gov | Optimizing synthesis protocols and studying catalytic mechanisms. |
| Online Mass Spectrometry (MS) | Direct monitoring of molecular weight changes, identification of transient species and byproducts. shimadzu.com | Elucidating reaction pathways and degradation processes. |
| Nano Liquid Chromatography-Tandem Mass Spectrometry (nLC-MS/MS) | Highly sensitive and specific quantification of compounds in complex mixtures. biorxiv.org | Monitoring trace levels in environmental samples or biological systems. |
Exploration of Polymeric and Macromolecular Thiourea Architectures
Thiourea moieties are versatile components in polymer chemistry, serving both as powerful organocatalysts for polymerization and as integral building blocks for creating functional macromolecules. researchgate.netresearchgate.net The double hydrogen-bond donor capacity of the thiourea group makes compounds like this compound potential catalysts for ring-opening polymerization (ROP) of cyclic esters (e.g., lactide) and carbonates, a key method for producing biodegradable polymers. researchgate.netresearchgate.net
Beyond catalysis, the incorporation of the thiourea unit into polymer chains is an emerging area of research. Polythioureas (PTUs) are a class of polymers synthesized from diisothiocyanates and diamines. researchgate.net These materials are gaining attention for their unique properties, including their potential use in self-healing materials. The reversible nature of hydrogen bonds and the dynamic chemistry of the thiourea group can allow the polymer network to dissociate and re-associate, repairing damage. researchgate.net The specific substituents on the thiourea unit, such as the benzyl and tert-butyl groups, can be used to tune the mechanical properties and dynamicity of these polymers. researchgate.net Research into macromolecular architectures could involve grafting polymers onto other backbones, creating complex structures with tailored properties. nih.govcitedrive.com
Table 3: Roles of Thiourea in Polymer Science
| Role | Description | Example Application |
|---|---|---|
| Organocatalyst | Utilizes hydrogen bonding to activate monomers for polymerization reactions. researchgate.netresearchgate.net | Ring-opening polymerization of lactide to form polylactic acid (PLA). |
| Polymer Backbone Component | Forms the repeating unit in polythioureas, imparting unique chemical and mechanical properties. researchgate.net | Development of self-healing elastomers and plastics. |
| Grafting Unit | Incorporated into complex macromolecular architectures to functionalize biopolymers or synthetic polymers. nih.gov | Creating novel chitosan-grafted copolymers with enhanced thermal properties. |
Sustainable Synthesis and Application Development
The principles of green chemistry are increasingly guiding the development of synthetic methodologies for organic compounds, including thioureas. Future research on this compound will likely focus on developing more sustainable and environmentally benign synthesis routes. mdpi.com
Traditional methods for synthesizing thioureas can involve toxic solvents and reagents. organic-chemistry.org Modern approaches aim to mitigate these issues through several strategies:
Green Solvents: Utilizing water or deep eutectic solvents instead of volatile organic compounds (VOCs). organic-chemistry.orgrsc.orgderpharmachemica.com
Catalyst-Free and One-Pot Reactions: Designing syntheses that proceed efficiently without a catalyst or that combine multiple steps into a single procedure to reduce waste and energy consumption. researchgate.netresearchgate.net
Atom Economy: Employing reactions, such as the addition of amines to isothiocyanates or the reaction of amines with carbon disulfide, that incorporate most of the atoms from the reactants into the final product. researchgate.netnih.gov
Alternative Energy Sources: Using microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times under solvent-free conditions. nih.govresearchgate.net
An "on-water" synthesis, for example, offers simple product isolation via filtration and allows for the recycling of the water effluent. organic-chemistry.org These sustainable protocols not only reduce the environmental impact of chemical production but can also offer economic benefits through increased efficiency and reduced waste management costs. rsc.orgrsc.org The development of such green routes for this compound is a key direction for its potential large-scale application.
Q & A
Q. Basic
- X-ray crystallography : Resolves U-shaped or planar conformations dictated by intramolecular N–H⋯O/S hydrogen bonds .
- NMR spectroscopy : H and C NMR identify substituent effects (e.g., tert-butyl group causes upfield shifts in adjacent protons) .
- Vibrational spectroscopy : IR and Raman confirm thiocarbonyl (C=S) stretches at ~1250–1350 cm and hydrogen-bonding interactions .
How can computational methods resolve discrepancies between experimental and theoretical structural data?
Q. Advanced
- DFT calculations : B3LYP/6-311++G(d,p) models predict bond lengths and angles. Deviations >0.02 Å from XRD data suggest solvent effects or crystal packing forces .
- AIM analysis : Evaluates hydrogen-bond strength by electron density topology at bond critical points .
- TD-DFT : Correlates UV-Vis absorption spectra (e.g., charge-transfer transitions) with HOMO-LUMO gaps .
How do halogen substituents on the phenyl ring influence the electronic and intermolecular interactions of thiourea derivatives?
Q. Advanced
- Electron-withdrawing groups (e.g., Cl, Br): Increase thiourea’s acidity, enhancing metal coordination and hydrogen-bond donor capacity .
- Positional effects : Para-substituents reduce steric hindrance, favoring planar conformations, while ortho-substituents promote twisted geometries due to steric clashes .
- Crystal packing : Halogens participate in halogen⋯π or halogen⋯halogen interactions, influencing supramolecular architectures .
What strategies address contradictions in crystallographic and solution-phase structural data?
Q. Advanced
- Variable-temperature NMR : Detects conformational flexibility in solution (e.g., equilibrium between U-shaped and extended forms) .
- Molecular dynamics simulations : Model solvent effects on conformation (e.g., methanol stabilizes intramolecular H-bonds) .
- Cross-validate techniques : Compare XRD (solid-state) with NOESY NMR (solution) to identify packing-induced distortions .
How can researchers design experiments to evaluate the biological activity of this compound?
Q. Advanced
- Structure-activity relationships (SAR) : Modify substituents (e.g., tert-butyl vs. phenyl) and assay antimicrobial or enzyme inhibition activity .
- Cellular uptake studies : Fluorescent tagging (e.g., dansyl derivatives) quantifies intracellular accumulation .
- Molecular docking : Predict binding affinities to target proteins (e.g., urease or carbonic anhydrase) using AutoDock Vina .
What role do hydrogen-bonding networks play in the solid-state properties of this compound?
Q. Advanced
- Intramolecular H-bonds : Stabilize U-shaped conformations, reducing molecular symmetry and altering melting points .
- Intermolecular H-bonds : Drive 1D chain or 2D sheet formation, affecting solubility and thermal stability .
- Quantitative analysis : Hirshfeld surface plots (CrystalExplorer) quantify H-bond contributions to crystal packing .
How can nonlinear optical (NLO) properties of this compound be experimentally and theoretically investigated?
Q. Advanced
- Hyperpolarizability measurements : Electric field-induced second harmonic generation (EFISHG) or Z-scan techniques quantify β values .
- DFT modeling : Calculate polarizability (α) and first hyperpolarizability (β) using CAM-B3LYP with diffuse basis sets .
- Electrostatic potential maps : Identify electron-rich regions (N–H/S) as charge-transfer sites for NLO activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
